molecular formula C9H5ClINO B15202422 3-Chloro-5-iodobenzoylacetonitrile

3-Chloro-5-iodobenzoylacetonitrile

Cat. No.: B15202422
M. Wt: 305.50 g/mol
InChI Key: OOVBETMKIVHHLS-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzoylacetonitrile (CAS 1823888-48-7) is a chemical compound with the molecular formula C₉H₅ClINO and a molecular weight of 305.50 . This compound features a benzene ring disubstituted with chlorine and iodine at the meta-positions, and a beta-ketonitrile functional group. This structure makes it a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. The iodine substituent is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse carbon-based fragments . Simultaneously, the chloro substituent can facilitate further selective functionalization via nucleophilic substitution. The benzoylacetonitrile moiety is a versatile building block. Compounds with this functional group are known to serve as key precursors in the synthesis of various heterocycles, including pyrazoles and isoxazoles, which are privileged structures in medicinal chemistry . Researchers can leverage this compound as a core scaffold for building compound libraries or for the development of more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClINO

Molecular Weight

305.50 g/mol

IUPAC Name

3-(3-chloro-5-iodophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5ClINO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2

InChI Key

OOVBETMKIVHHLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)CC#N

Origin of Product

United States

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3 Chloro 5 Iodobenzoylacetonitrile

Reactions Centered on the Activated Acetonitrile (B52724) Moiety

The presence of both a benzoyl and a nitrile group flanking a methylene (B1212753) (-CH2-) group renders the protons on the α-carbon of 3-chloro-5-iodobenzoylacetonitrile particularly acidic and thus readily removed by a base. This "active methylene" character is central to its reactivity, enabling a variety of chemical transformations.

Nucleophilic Addition and Condensation Reactions

The activated methylene group in this compound can readily form a carbanion in the presence of a base. youtube.com This nucleophilic carbanion can then participate in addition and condensation reactions with various electrophiles. For instance, it can react with aldehydes and ketones in aldol-type condensation reactions. The initial addition of the carbanion to the carbonyl group is followed by dehydration to yield an α,β-unsaturated ketone.

Intramolecular and Intermolecular Cyclization for Heterocyclic Scaffold Construction

The versatile reactivity of the active methylene and the nitrile group in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net

Pyrimidines: Condensation of this compound with amidines, ureas, or thioureas provides a direct route to substituted pyrimidines. mdpi.combu.edu.eg The reaction proceeds through initial condensation of the amidine (or its equivalent) with the β-dicarbonyl-like functionality of the benzoylacetonitrile (B15868), followed by cyclization and aromatization to form the pyrimidine (B1678525) ring. nih.gov

Quinoxalines: Reaction with o-phenylenediamine (B120857) can lead to the formation of quinoxaline (B1680401) derivatives. This typically involves the condensation of the 1,2-diamine with the α-keto-nitrile moiety. mdpi.comrsc.orgnih.gov

Pyrroles: The synthesis of pyrroles can be achieved through various strategies. One common method involves the reaction of β-enaminonitriles, which can be derived from this compound, with other reagents. researchgate.netnih.gov For example, condensation with α-haloketones or other suitable C2 synthons can lead to the construction of the pyrrole (B145914) ring.

Isoxazoles: The 1,3-dicarbonyl-like nature of this compound allows for its reaction with hydroxylamine (B1172632) to form isoxazoles. youtube.comcore.ac.ukorganic-chemistry.org The reaction involves condensation of hydroxylamine with the ketone and subsequent cyclization. nih.govresearchgate.net

Table 1: Heterocyclic Scaffolds from this compound
HeterocycleKey Reactant(s)General Reaction Type
PyrimidinesAmidines, Urea, ThioureaCondensation and Cyclization
Quinoxalineso-PhenylenediamineCondensation and Cyclization
Pyrrolesα-Haloketones (from β-enaminonitrile intermediate)Condensation and Cyclization
IsoxazolesHydroxylamineCondensation and Cyclization

Functionalization at the α-Carbon Position of the Nitrile Group

The acidic nature of the α-protons allows for the facile functionalization at this position.

Alkylation: In the presence of a base, the α-carbon can be deprotonated to form a nucleophilic carbanion, which can then be alkylated by reacting with alkyl halides. youtube.comrsc.orgresearchgate.netnih.govthieme-connect.com This allows for the introduction of various alkyl groups at the α-position.

Halogenation: The α-carbon can also be halogenated. pressbooks.pubchemistrysteps.comyoutube.comyoutube.com This reaction can proceed under either acidic or basic conditions. In acidic media, enol formation is followed by reaction with a halogen. Under basic conditions, an enolate is formed which then reacts with the halogen. The introduction of a halogen at this position provides a handle for further synthetic transformations.

Reactivity Profiles of the Halogenated Aromatic Ring System

The benzene (B151609) ring of this compound is substituted with two different halogen atoms, chlorine and iodine. The reactivity of these halogens in cross-coupling and substitution reactions is a key feature of the molecule's chemistry.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Arylboronic Acids)

The carbon-halogen bonds on the aromatic ring are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govyoutube.comresearchgate.netacs.orgresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the introduction of new aryl or vinyl substituents at the positions of the halogens. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in such coupling reactions. This differential reactivity can allow for selective functionalization. For instance, under carefully controlled conditions, it is possible to selectively couple a boronic acid at the iodine-bearing position while leaving the chlorine atom intact. nih.govresearchgate.net

Table 2: Suzuki-Miyaura Coupling Reactivity
HalogenRelative ReactivityPotential Outcome
IodineHigherSelective coupling at the C-I bond under milder conditions.
ChlorineLowerCoupling at the C-Cl bond typically requires more forcing conditions.

Nucleophilic Aromatic Substitution with Activated Halogen Sites

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing benzoylacetonitrile group can activate the halogenated ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.comchemistrysteps.comwikipedia.orgmsu.edubyjus.commasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the substituent helps to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction. The reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com Therefore, the chlorine atom in this compound would be expected to be more susceptible to nucleophilic aromatic substitution than the iodine atom.

Considerations for Electrophilic Aromatic Substitution Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative electronic and steric effects of its three substituents: the chloro group, the iodo group, and the benzoylacetonitrile moiety. To predict the most probable sites of electrophilic attack, it is essential to analyze the directing influence of each substituent individually.

The benzoylacetonitrile group, on the other hand, is a strong deactivating and meta-directing group. The carbonyl group and the nitrile group are both powerful electron-withdrawing groups due to both inductive and resonance effects. They pull electron density out of the aromatic ring, significantly deactivating it towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic substitution. organicchemistrytutor.comcognitoedu.org

In the case of this compound, the substituents are positioned meta to each other. The directing effects of these groups must be considered in concert.

The benzoylacetonitrile group at position 1 directs incoming electrophiles to the C2 and C6 positions (which are equivalent to the C4 position due to the substitution pattern).

The chloro group at position 3 is an ortho, para-director, influencing positions C2, C4, and C6.

The iodo group at position 5 is also an ortho, para-director, targeting positions C4 and C6.

When considering the additive effects of these substituents, a consensus emerges. All three groups direct electrophilic attack to the C4 and C6 positions. The C2 position is directed by the chloro and benzoylacetonitrile groups but not the iodo group. Furthermore, substitution at the C2 position, which is situated between the benzoylacetonitrile and chloro groups, is likely to be sterically hindered. Therefore, the most probable sites for electrophilic aromatic substitution on this compound are the C4 and C6 positions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-ClDeactivatingortho, para
-IDeactivatingortho, para
-C(O)CH₂CNDeactivatingmeta

Investigation of Chemoselectivity and Regioselectivity in Complex Reaction Systems

In complex reaction systems, the chemoselectivity of this compound is a critical consideration, as the molecule possesses multiple reactive sites. These include the two different carbon-halogen bonds (C-Cl and C-I) and the benzoylacetonitrile side chain, which contains a reactive methylene group and a nitrile.

The relative reactivity of the C-Cl and C-I bonds is a key factor in determining chemoselectivity, particularly in reactions such as cross-coupling or nucleophilic aromatic substitution. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. youtube.com This difference in bond strength and reactivity means that the C-I bond is generally more susceptible to cleavage. For instance, in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), oxidative addition to the C-I bond typically occurs under milder conditions than to the C-Cl bond. This allows for selective functionalization at the C5 position while leaving the C3-chloro substituent intact.

The benzoylacetonitrile side chain presents additional sites for chemical transformation. The methylene group flanked by the carbonyl and nitrile groups is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then participate in a variety of reactions, such as alkylation, acylation, and condensation, providing a route to modify the side chain without affecting the aromatic ring or its halogen substituents.

The nitrile group itself can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to an amine, under appropriate reaction conditions. The chemoselective transformation of the nitrile in the presence of the other functional groups would depend on the specific reagents and reaction conditions employed. For example, mild acidic or enzymatic hydrolysis might selectively convert the nitrile to an amide, while more forcing conditions could lead to the carboxylic acid.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Chloro-5-iodobenzoylacetonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a definitive structural assignment.

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the benzoylacetonitrile (B15868) moiety. The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring, with the electron-withdrawing chloro and iodo groups playing a significant role.

The aromatic region would likely display three distinct signals for the three protons on the substituted ring. The proton situated between the chloro and iodo substituents is expected to appear as a triplet, while the other two protons would likely present as triplets or doublet of doublets, depending on their coupling constants. The methylene protons adjacent to the carbonyl and cyano groups would appear as a singlet, owing to the absence of adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H7.8 - 8.2m3H
Methylene (CH₂)4.0 - 4.5s2H

Note: Predicted values are based on the analysis of similar structures and may vary from experimental data.

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six carbons of the aromatic ring, the carbonyl carbon, the methylene carbon, and the nitrile carbon.

The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbon atoms bonded to the chloro and iodo groups will exhibit characteristic shifts. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 180-200 ppm. The nitrile carbon will also have a characteristic chemical shift, generally found between 115 and 125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)~185
Aromatic C-Cl~135
Aromatic C-I~95
Aromatic C-H125 - 140
Nitrile (C≡N)~117
Methylene (CH₂)~30

Note: Predicted values are based on the analysis of similar structures and may vary from experimental data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. organic-chemistry.org For this compound, this would primarily show correlations among the aromatic protons, helping to delineate their relative positions on the ring. organic-chemistry.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to its carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2200-2260 cm⁻¹ for the nitrile group.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ for the carbonyl group of the ketone.

Aromatic C=C Stretches: Multiple bands of varying intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.

C-Cl and C-I Stretches: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The C-Cl stretch is expected around 600-800 cm⁻¹, and the C-I stretch would be at an even lower wavenumber, generally in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch2200 - 2260Medium, Sharp
C=O Stretch1680 - 1720Strong, Sharp
Aromatic C=C Stretches1450 - 1600Variable
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C-Cl Stretch600 - 800Medium to Strong
C-I Stretch500 - 600Medium to Strong

Note: Predicted values are based on characteristic group frequencies and may vary from experimental data.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. This often results in different relative intensities for certain vibrational modes.

For this compound, the nitrile (C≡N) and the aromatic ring stretching vibrations are expected to show strong Raman signals. The symmetrical vibrations of the molecule, which might be weak or inactive in the IR spectrum, can be prominent in the Raman spectrum. The C-Cl and C-I stretches would also be observable in the low-frequency region of the Raman spectrum. The combination of both FT-IR and Raman data provides a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₉H₅ClINO), the theoretical exact mass can be calculated, and an experimentally obtained HRMS value would be expected to be in very close agreement. This precise mass measurement is crucial for confirming the identity of the synthesized compound and for differentiating it from potential isomers or impurities.

Table 1: Theoretical and Expected HRMS Data for this compound

ParameterDescriptionExpected Value
Molecular Formula The elemental composition of the molecule.C₉H₅ClINO
Theoretical Monoisotopic Mass The calculated mass using the mass of the most abundant isotopes of each element.318.9101 u
Expected [M+H]⁺ Ion The mass of the protonated molecule, a common observation in electrospray ionization (ESI).319.9179 u
Expected [M+Na]⁺ Ion The mass of the sodium adduct of the molecule, also common in ESI.341.8999 u
Required Mass Accuracy The acceptable deviation from the theoretical mass for confident identification.< 5 ppm

Note: The expected values are theoretical and would be confirmed by experimental HRMS analysis.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. The analysis of these fragments helps to piece together the original structure. For this compound, fragmentation is expected to occur at the weaker bonds.

Key fragmentation pathways would likely involve:

Loss of the iodine atom: Due to the relative weakness of the carbon-iodine bond.

Loss of the chlorine atom: Also a potential fragmentation pathway.

Cleavage of the benzoyl group: A common fragmentation for benzoyl derivatives.

Loss of the cyano group: Another possible fragmentation.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Fragment IonProposed StructureTheoretical m/z
[C₉H₅ClNO]⁺ [M-I]⁺192.0087
[C₉H₅INO]⁺ [M-Cl]⁺284.9494
[C₇H₃ClI]⁺ [M-CH₂CN-CO]⁺275.8945
[C₆H₃ClI]⁺ [M-CO-C₂H₂N]⁺249.9049
[C₆H₅CO]⁺ Benzoyl cation105.0335

Note: The m/z values are theoretical and would be confirmed by experimental analysis. The relative abundances of these fragments would depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, a successful analysis would yield a detailed structural model. The data obtained would be presented in a standardized format, as illustrated by the hypothetical data in the table below.

Table 3: Illustrative Crystallographic Data for this compound

ParameterDescriptionIllustrative Value
Crystal System The symmetry classification of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 8.5, b = 12.1, c = 9.8
α, β, γ (°) The angles between the unit cell axes.α = 90, β = 105.2, γ = 90
Volume (ų) The volume of the unit cell.975.4
Z The number of molecules per unit cell.4
Density (calculated) (g/cm³) The calculated density of the crystal.2.175
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%

Note: These values are for illustrative purposes only and represent the type of data obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. It is widely used for the purification of compounds and for the determination of their purity.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed for purity assessment.

A typical HPLC setup would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification.

Table 4: Representative HPLC Method Parameters for Analysis of this compound

ParameterDescriptionExample Condition
Column The stationary phase used for separation.C18, 4.6 x 150 mm, 5 µm
Mobile Phase The solvent system used to elute the compound.Gradient of Water and Acetonitrile
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min
Detection The method used to detect the compound as it elutes.UV at 254 nm
Injection Volume The amount of sample introduced into the system.10 µL
Expected Retention Time The time at which the compound is expected to elute.5-10 minutes (highly dependent on exact conditions)

Note: These are example conditions and would require optimization for the specific compound.

Gas chromatography (GC) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. Given the benzoylacetonitrile structure, the compound may have sufficient volatility for GC analysis, potentially with derivatization to enhance its thermal stability and chromatographic behavior.

In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. The column itself contains a liquid stationary phase that is adsorbed onto the surface of an inert solid.

Table 5: Representative GC Method Parameters for Analysis of this compound

ParameterDescriptionExample Condition
Column The stationary phase used for separation.DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas The inert gas used as the mobile phase.Helium
Inlet Temperature The temperature at which the sample is vaporized.280 °C
Oven Program The temperature gradient used to elute the compound.Start at 100 °C, ramp to 300 °C
Detector The method used to detect the compound as it elutes.Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)
Expected Retention Time The time at which the compound is expected to elute.10-20 minutes (highly dependent on exact conditions)

Note: These are example conditions and may require derivatization and optimization for the specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique perfect for separating mixtures, assessing compound purity, and monitoring the progress of chemical reactions. libretexts.org Its application in the analysis of "this compound" provides valuable qualitative data regarding its behavior in various solvent systems and its relative polarity. The principle of TLC is based on the differential partitioning of a compound between a solid stationary phase and a liquid mobile phase. youtube.com

The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), coated onto a solid support like a glass or aluminum plate. youtube.com For a moderately polar compound like "this compound," which contains a polar benzoylacetonitrile core and a less polar halogenated aromatic ring, silica gel plates are a common choice for the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action, carrying the analyte with it. youtube.com

The separation is governed by the relative affinity of the compound for the stationary and mobile phases. bitesizebio.com Compounds that have a stronger interaction with the polar stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase will travel further up the plate, yielding a higher Rf value. chemistryhall.com The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature) and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. silicycle.com

For "this compound," the selection of an appropriate mobile phase is crucial for achieving good separation. A typical approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate (B1210297) or acetone. By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve an optimal Rf value, which is generally considered to be between 0.2 and 0.8 for effective separation. chemistryhall.com

Detailed Research Findings

The chromatographic behavior of "this compound" on silica gel plates can be systematically investigated using various solvent systems. The data presented below illustrates hypothetical, yet representative, findings from such an analysis. The goal is to identify a solvent system that provides a clear, well-defined spot with an appropriate Rf value, indicating a successful separation.

Table 1: TLC Data for this compound on Silica Gel Plates

Mobile Phase (Solvent System, v/v)Rf ValueObservations
Hexane:Ethyl Acetate (4:1)0.25Compact, well-defined spot.
Hexane:Ethyl Acetate (3:1)0.38Slight elongation of the spot.
Hexane:Ethyl Acetate (2:1)0.55Moderate spot diffusion.
Hexane:Ethyl Acetate (1:1)0.75Significant tailing of the spot.
Toluene:Acetone (9:1)0.42Round, distinct spot.
Toluene:Acetone (4:1)0.68Minor streaking observed.

Note: The data presented in this table is illustrative and intended to represent typical results for a compound with the structural characteristics of this compound.

From this data, a mixture of Hexane:Ethyl Acetate (4:1) or Toluene:Acetone (9:1) would be considered suitable for the routine analysis of "this compound," as they provide Rf values in the optimal range with good spot integrity.

Visualization of the separated spot on the TLC plate is the final step in the analysis. Since "this compound" is an aromatic compound, it is expected to be UV-active. youtube.com Therefore, the most common non-destructive visualization method is the use of a UV lamp (typically at 254 nm), under which the compound will appear as a dark spot against the fluorescent background of the TLC plate. bitesizebio.comsilicycle.com An alternative visualization method involves placing the developed TLC plate in a chamber containing iodine vapor. The iodine molecules will reversibly adsorb onto the organic compound, revealing its position as a brown or yellow spot. libretexts.org

Computational and Theoretical Investigations of 3 Chloro 5 Iodobenzoylacetonitrile

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of uncharacterized compounds.

Geometry Optimization and Conformational Analysis

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a molecule like 3-Chloro-5-iodobenzoylacetonitrile, which has a flexible side chain, a conformational analysis would be necessary. This involves rotating the rotatable bonds (particularly the C-C bond between the benzoyl and acetonitrile (B52724) groups) to identify all possible stable conformers and determine their relative energies. This analysis would reveal the preferred shape of the molecule in the gas phase.

Analysis of Electronic Structure (HOMO-LUMO Energies and Energy Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A small energy gap generally suggests higher reactivity. chemicalbook.comsigmaaldrich.comchemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is plotted onto the molecule's electron density surface, using colors to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for positive interactions, and the areas around the hydrogen and halogen atoms as potentially positive regions.

Vibrational Frequency Calculations and Predicted Spectral Correlation

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. By comparing the calculated frequencies and intensities with experimentally obtained spectra, one can confirm the molecular structure and the accuracy of the computational model. No experimental or theoretical vibrational spectra for this compound are currently available.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, various quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness. A softer molecule is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying its electrophilic nature on a relative scale.

Without foundational HOMO and LUMO energy values from a specific DFT calculation on this compound, it is impossible to compute these reactivity descriptors.

Local Reactivity Descriptors (e.g., Fukui Functions)

In the realm of computational chemistry, local reactivity descriptors are crucial for predicting how a molecule will interact with other chemical species. One of the most powerful sets of descriptors is the Fukui functions, which are derived from conceptual density functional theory (DFT). These functions help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. There are three main types of Fukui functions:

f+(r): This function describes the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack at that position. This corresponds to the site where an additional electron would most likely reside.

f-(r): This function indicates the reactivity towards an electrophilic attack (attack by an electron-deficient species). A higher value of f-(r) at an atomic site suggests it is the most likely site to be attacked by an electrophile, as this is where an electron is most easily removed.

f0(r): This function is used to predict the site for a radical attack. It is an average of the f+(r) and f-(r) functions.

For this compound, a computational study would involve calculating these Fukui functions for each atom. The expected results would likely highlight the carbonyl carbon as a primary site for nucleophilic attack due to its inherent electrophilicity, enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the halogenated phenyl ring. Conversely, the oxygen atom of the carbonyl group and potentially the nitrogen of the nitrile group would be expected to have high f-(r) values, making them susceptible to electrophilic attack. The aromatic ring itself presents multiple sites for electrophilic substitution, and the distribution of f-(r) values would indicate the preferred positions of attack, influenced by the directing effects of the chloro and iodo substituents.

A hypothetical data table summarizing the calculated Fukui indices for key atoms in this compound might look as follows. Note that these are illustrative values and would require actual quantum chemical calculations to be validated.

Atom/SiteHypothetical f+(r) (Nucleophilic Attack)Hypothetical f-(r) (Electrophilic Attack)Hypothetical f0(r) (Radical Attack)
Carbonyl Carbon0.250.050.15
Carbonyl Oxygen0.080.300.19
Nitrile Carbon0.150.070.11
Nitrile Nitrogen0.090.200.145
C-Cl (Aromatic)0.030.120.075
C-I (Aromatic)0.040.150.095

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to map out the entire landscape of a chemical reaction, offering insights that are often difficult to obtain through experimental means alone.

A transition state (TS) represents the highest energy point along the reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. Identifying and characterizing the TS is a cornerstone of understanding reaction mechanisms.

For a reaction involving this compound, such as its hydrolysis or its reaction with a nucleophile, computational methods would be employed to locate the geometry of the transition state. This is typically achieved through algorithms that search for a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, its identity is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For instance, in the base-catalyzed hydrolysis of the nitrile group, the transition state would likely involve the approach of a hydroxide (B78521) ion to the nitrile carbon, with a concurrent elongation of the carbon-nitrogen triple bond.

Once the reactants, products, and transition states have been computationally identified and their geometries optimized, their relative energies can be calculated. This allows for the construction of a reaction energy profile, which plots the energy of the system as it progresses along the reaction pathway.

The key energetic parameters derived from this profile are:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. A negative ΔErxn indicates an exothermic reaction, while a positive value signifies an endothermic reaction.

By calculating the energetic profiles for different possible reaction pathways, chemists can predict which pathway is more likely to occur under a given set of conditions. For this compound, one could compare the energetic barriers for nucleophilic attack at the carbonyl carbon versus the nitrile carbon to determine the more favorable reaction site.

An illustrative energetic profile for a hypothetical reaction is presented below:

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+25.0
Intermediate-5.0
Second Transition State+15.0
Products-20.0

Molecular Dynamics Simulations for Conformational Space and Interactions

While quantum mechanical calculations are excellent for describing the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of molecules over time, particularly in condensed phases such as in a solvent or within a material.

MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, an MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules like water or an organic solvent. The simulation would then track the trajectory of each atom over a period of time, providing insights into:

Conformational Space: The molecule is not static; its bonds can rotate, leading to different spatial arrangements or conformations. MD simulations can explore the accessible conformational space and determine the relative populations of different conformers. For this compound, this would primarily involve rotation around the single bond connecting the phenyl ring and the benzoylacetonitrile (B15868) moiety.

Solvent Interactions: The simulation can reveal how solvent molecules arrange themselves around the solute and form interactions such as hydrogen bonds. For instance, water molecules would be expected to interact strongly with the polar carbonyl and nitrile groups.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly, providing insights into how these molecules might behave in a solid state or in concentrated solutions.

The results of MD simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Key Building Block in the Synthesis of Complex Molecular Architectures

The distinct functionalities within 3-Chloro-5-iodobenzoylacetonitrile make it a powerful building block for synthesizing intricate molecules with precise structural and electronic properties.

The 3-chloro-5-iodo-substituted phenyl core of the molecule is a key feature that enables the construction of complex, polyfunctionalized aromatic systems. The differential reactivity of the halogen substituents—typically with the iodine being more reactive than the chlorine in metal-catalyzed cross-coupling reactions—allows for selective and sequential functionalization.

Research on the closely related precursor, 1-bromo-3-chloro-5-iodobenzene (B84608), highlights the synthetic power of this substitution pattern. rsc.org This precursor has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to create a series of 1,3,5-trisarylbenzenes. rsc.org This methodology allows for the attachment of different substituents to tailor the chemical structure, demonstrating a clear pathway for building complex molecular frameworks. rsc.org Given that this compound possesses the same chloro-iodo arrangement on the phenyl ring, it can be employed in similar coupling strategies to introduce diverse aryl groups, leading to highly substituted aromatic compounds with the added functionality of the benzoylacetonitrile (B15868) group.

The benzoylacetonitrile fragment, known systematically as 3-oxo-3-phenylpropanenitrile, is an exceptionally versatile synthon for heterocyclic chemistry. tubitak.gov.tr Its chemical reactivity is due to the presence of three active moieties: a nitrile group, a carbonyl group, and an active methylene (B1212753) group positioned between them. tubitak.gov.tr This trifecta of reactive sites allows it to undergo cyclocondensation reactions with a wide array of binucleophilic reagents to form numerous heterocyclic scaffolds. tubitak.gov.trresearchgate.net

This versatility makes this compound an ideal starting material for producing novel heterocyclic compounds that are also substituted with chloro- and iodo- groups, which can be used for further synthetic modifications. The principal heterocyclic systems accessible from the benzoylacetonitrile core include:

Pyrazoles : These five-membered rings are readily synthesized through the condensation of 1,3-dicarbonyl compounds (like the benzoylacetonitrile moiety) with hydrazines. nih.govmdpi.comyoutube.com This is a classic and high-yielding method known as the Knorr pyrazole (B372694) synthesis. youtube.com A wide variety of substituted pyrazoles can be accessed depending on the choice of hydrazine. orgsyn.orgorganic-chemistry.org

Pyrimidines : The reaction of the β-ketonitrile with reagents like urea, amidines, or guanidine (B92328) provides access to pyrimidine (B1678525) derivatives. mdpi.comscirp.orgnih.gov These reactions are fundamental in the synthesis of this important class of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Pyridones : Various synthetic strategies exist for the construction of 2-pyridone rings using active methylene compounds. organic-chemistry.org For instance, multicomponent reactions involving aldehydes, malononitrile (B47326) (a related active methylene compound), and other reagents can yield highly substituted pyridones. nih.gov The benzoylacetonitrile group can participate in similar annulation reactions to build these scaffolds. nih.gov

Other Heterocycles : The reactivity of benzoylacetonitrile also extends to the synthesis of five-membered heterocycles like furans and thiazoles, as documented in comprehensive reviews. tubitak.gov.tr

The following table summarizes the utility of the benzoylacetonitrile group as a precursor for various heterocyclic systems.

Target HeterocycleTypical Reagent(s)Reaction TypeReference
PyrazolesHydrazine derivativesCyclocondensation (Knorr Synthesis) nih.govyoutube.com
PyrimidinesAmidines, Guanidine, UreaCyclocondensation mdpi.comscirp.org
PyridonesMulticomponent reactions (e.g., with aldehydes)Annulation organic-chemistry.orgnih.gov
Furansα-HaloketonesCyclization tubitak.gov.tr
ThiazolesSulfur source and ammonia/aminesCyclocondensation tubitak.gov.tr
1,2-DiazepinesHydrazine (following Michael addition)Heterocyclization researchgate.netnih.govmdpi.com

Contribution to the Development and Refinement of New Synthetic Methodologies

The use of molecules like this compound can spur the development and refinement of synthetic methodologies. Its multifunctional nature allows for the design of novel tandem or one-pot reactions where, for example, a cross-coupling reaction at the iodo-position is followed by a cyclization of the β-ketonitrile group, enabling the rapid assembly of complex products.

Furthermore, the synthesis of specific, complex molecules derived from such building blocks can drive innovation in other scientific areas. For example, the synthesis of a series of 1,3,5-trisarylbenzenes from the related 1-bromo-3-chloro-5-iodobenzene precursor was instrumental in enabling the use of high-throughput ellipsometry to characterize the properties of these compounds as molecular glassformers. rsc.org This demonstrates how the creation of tailored molecular architectures directly contributes to the refinement of characterization techniques in materials science. rsc.org The availability of this compound would similarly allow chemists to devise and test new synthetic sequences and potentially provide novel molecules for methodological development in other fields.

Potential Integration into Functional Organic Materials (e.g., as a component in molecular glassformers or other chemically defined materials)

The structural core of this compound is highly analogous to precursors used in the synthesis of functional organic materials, particularly molecular glassformers.

The chloro- and iodo-substituents on the aromatic ring act as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the attachment of a wide variety of aryl, alkynyl, or amino groups, respectively. Each of these transformations serves to create a new, larger conjugated system by extending the π-electron network of the original molecule. The benzoylacetonitrile moiety can further influence the electronic properties of these conjugated systems or serve as an attachment point for other functional units.

A key application of the 1,3,5-tri-substituted benzene (B151609) core is in the construction of stable, extended π-electron structures for advanced materials. Research has shown that Suzuki cross-coupling reactions using 1-bromo-3-chloro-5-iodobenzene can produce molecules with significant π-systems, such as 3,5-di(naphthalen-1-yl)-1-phenylbenzene (α,α-P) and 9-(3,5-di(naphthalen-1-yl)phenyl)anthracene (α,α-A). rsc.org These molecules are analogues of a well-known glass former, and their synthesis was designed to systematically increase molecular weight and tune π-π interactions. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-iodobenzoylacetonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with benzoylacetonitrile derivatives, where iodination at the 5-position and chlorination at the 3-position are achieved using reagents like N-iodosuccinimide (NIS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., FeCl₃ for electrophilic substitution) significantly affect regioselectivity and yield . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended, with yields typically ranging from 45% to 70% depending on steric and electronic effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR :
    • ¹H NMR : A singlet for the acetonitrile proton (~3.3 ppm) and aromatic protons (δ 7.5–8.2 ppm) with coupling patterns reflecting substitution (e.g., meta-chloro and para-iodo groups).
    • ¹³C NMR : Peaks at ~115 ppm (C≡N), ~110–125 ppm (aromatic carbons adjacent to halogens), and ~95 ppm (C-I) .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Cl and C-I bends) .
  • MS : Molecular ion peak [M⁺] at m/z ≈ 307 (C₈H₄ClIN₂O) with fragments corresponding to loss of I (Δ m/z = 127) and Cl (Δ m/z = 35) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing Cl and I substituents activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In Suzuki-Miyaura reactions, the iodo group acts as a superior leaving group compared to chloro, enabling selective coupling at the 5-position. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids in THF/H₂O (80°C, 12 h) achieve >80% conversion. Steric hindrance from the acetonitrile group may reduce reactivity at the 3-position, requiring optimized ligand systems (e.g., XPhos) .

Q. What strategies mitigate stability issues (e.g., decomposition under light or heat) during storage or reactions?

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (Ar/N₂). Decomposition via radical pathways is minimized by adding stabilizers like BHT (0.1% w/w) .
  • Thermal Stability : Avoid temperatures >80°C. TGA data for analogs show onset decomposition at ~150°C, suggesting reflux in low-boiling solvents (e.g., dichloromethane) is preferable .

Q. How can computational methods (DFT, MD) predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the LUMO distribution favors attack at the 5-iodo position due to lower energy barriers (–15.2 kcal/mol vs. –9.8 kcal/mol for 3-chloro). Molecular dynamics (MD) simulations in polar solvents (e.g., DMSO) show enhanced solvation at the iodo site, further directing reactivity .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Melting Point Variability : Differences may arise from polymorphic forms or impurities. Consistently report DSC conditions (e.g., heating rate 10°C/min) and compare with analogs (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid mp 161–164°C ).
  • Spectral Reproducibility : Calibrate instruments using standards (e.g., TMS for NMR) and validate purity via HPLC (>98% by area) .

Q. Why might catalytic hydrogenation of this compound yield unexpected byproducts?

Competitive dehalogenation (I > Cl) and acetonitrile reduction (to amine) can occur. Use mild conditions (H₂ at 1 atm, Pd/C, room temperature) to prioritize iodine removal. GC-MS monitoring identifies intermediates like 3-chlorobenzoylacetonitrile .

Methodological Best Practices

Q. What protocols ensure safe handling given the compound’s toxicity profile?

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis. LC-MS analysis of analogs indicates moderate cytotoxicity (IC₅₀ ~50 µM in HEK293 cells), warranting strict exposure limits .

Q. How should researchers document synthetic procedures for reproducibility?

Follow IUPAC guidelines:

  • Detail stoichiometry, solvent ratios, and temperature ramps.
  • Report characterization data in supplementary tables (e.g., ¹H/¹³C NMR shifts, HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.